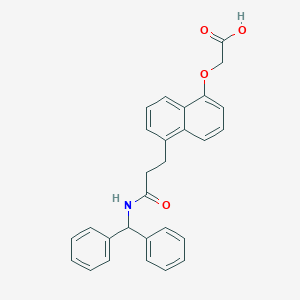
2-((5-(3-(Benzhydrylamino)-3-oxopropyl)naphthalen-1-YL)oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ONO-AP-324 is a synthetic organic compound that functions as an EP3 receptor agonist. It was initially developed by Ono Pharmaceutical Co., Ltd. The compound is primarily used in the study of prostaglandin E2 receptor mechanisms and has potential therapeutic applications in treating digestive system disorders .
Preparation Methods
The synthesis of ONO-AP-324 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and detailed in patents held by Ono Pharmaceutical Co., Ltd. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
ONO-AP-324 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert ONO-AP-324 into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
ONO-AP-324 has several scientific research applications:
Chemistry: It is used to study the mechanisms of EP3 receptor activation and inhibition.
Biology: The compound is used in cellular studies to understand the role of EP3 receptors in various biological processes.
Medicine: ONO-AP-324 has potential therapeutic applications in treating digestive system disorders, such as stomach ulcers.
Industry: The compound is used in the development of new drugs targeting EP3 receptors
Mechanism of Action
ONO-AP-324 exerts its effects by acting as a partial agonist of the EP3 receptor, a subtype of the prostaglandin E2 receptor. The compound binds to the EP3 receptor, leading to the activation of downstream signaling pathways, including the inhibition of adenylate cyclase and the reduction of cyclic AMP levels. This results in various physiological effects, such as the modulation of inflammatory responses .
Comparison with Similar Compounds
ONO-AP-324 is unique in its specific action on the EP3 receptor. Similar compounds include:
Sulprostone: An EP1/EP3 agonist that also targets the EP3 receptor but has different pharmacological properties.
Butaprost: A selective EP2 agonist that does not significantly affect the EP3 receptor.
11-deoxy-PGE1: A selective EP2/EP4 agonist with different receptor selectivity compared to ONO-AP-324
ONO-AP-324’s specificity for the EP3 receptor makes it a valuable tool for studying the receptor’s role in various physiological and pathological processes.
Properties
IUPAC Name |
2-[5-[3-(benzhydrylamino)-3-oxopropyl]naphthalen-1-yl]oxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO4/c30-26(29-28(21-9-3-1-4-10-21)22-11-5-2-6-12-22)18-17-20-13-7-15-24-23(20)14-8-16-25(24)33-19-27(31)32/h1-16,28H,17-19H2,(H,29,30)(H,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPFKFDLARVWDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCC3=C4C=CC=C(C4=CC=C3)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
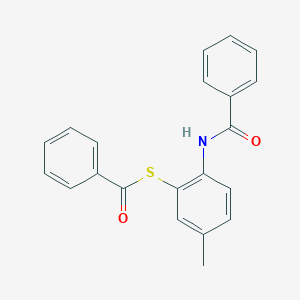
![5-Chloro-2-methylthiazolo[5,4-b]pyridine](/img/structure/B172017.png)
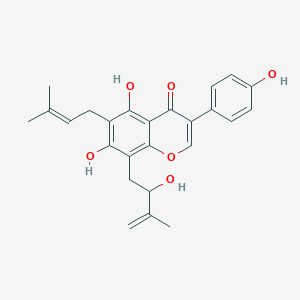

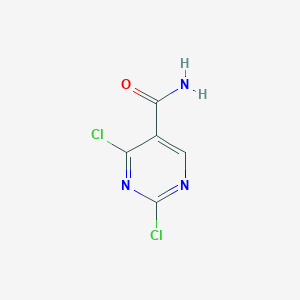
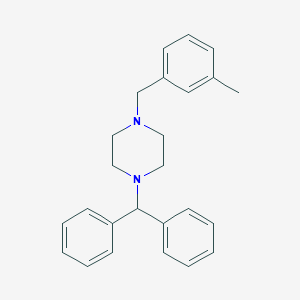
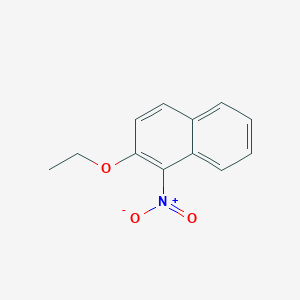
![Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate](/img/structure/B172035.png)
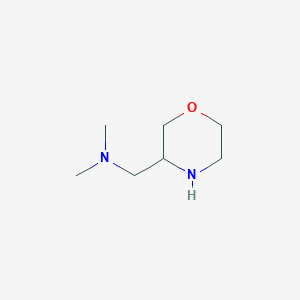



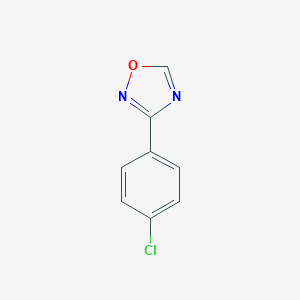
![4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B172067.png)
